Glycine-beta-muricholic Acid
Description
Contextualizing Bile Acids as Signaling Molecules in Hepato-Enteric Physiology
Bile acids are steroidal molecules synthesized from cholesterol in the liver, playing a classic role in the digestion and absorption of dietary fats and fat-soluble vitamins. physiology.orgelsevier.es Beyond this digestive function, bile acids are now understood to be critical signaling molecules that regulate their own synthesis, transport, and metabolism in a complex feedback loop between the liver and the intestine, known as the enterohepatic circulation. physiology.orgnih.gov This circulation allows bile acids to act systemically, influencing not just lipid and glucose metabolism, but also epithelial cell proliferation and inflammation. elsevier.eselsevier.es
Their signaling capabilities are mediated through the activation of specific receptors, most notably the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5 (also known as GPBAR-1). elsevier.eselsevier.es By binding to these receptors in the liver, intestine, and other tissues, bile acids can modulate the expression of genes involved in a wide array of metabolic pathways. elsevier.es This positions them as central regulators in hepato-enteric physiology, maintaining metabolic homeostasis. nih.gov Disruptions in these signaling pathways are linked to various conditions, including cholestatic liver diseases, dyslipidemia, and fatty liver disease. nih.gov
Overview of Bile Acid Diversity and Conjugation Patterns in Mammalian Species
The structure and composition of the bile acid pool are not uniform across all mammals; they exhibit significant diversity. nih.gov The primary bile acids are those synthesized directly from cholesterol in the liver. elsevier.es In humans, the main primary bile acids are cholic acid (CA) and chenodeoxycholic acid (CDCA). nih.gov These can be further modified by gut microbiota into secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA). elsevier.es
A crucial step in their biosynthesis is conjugation, where the bile acid's side chain is linked to an amino acid, typically glycine (B1666218) or taurine (B1682933). elsevier.esnih.gov This process, occurring in the liver, significantly increases the water solubility of bile acids and lowers their pKa, which enhances their physiological function and reduces their potential toxicity. nih.govfrontiersin.org The ratio of glycine to taurine conjugates can vary between species. nih.govnih.gov For example, in humans, the ratio of glycine-to-taurine conjugated bile acids is approximately 3:1. nih.gov This conjugation is vital for their stability and efficiency in forming micelles, which are essential for lipid absorption. frontiersin.orgmdpi.com
Significant differences exist between the bile acid pools of mice and humans, which is a critical consideration in preclinical research. nih.govportlandpress.com While humans primarily produce CA and CDCA, mice possess an additional enzymatic pathway. nih.govchildrensmercy.org In mice, a large portion of CDCA is further hydroxylated by the enzyme Cyp2c70 to form hydrophilic 6-hydroxylated muricholic acids (MCAs), namely α- and β-muricholic acid. nih.govportlandpress.comresearchgate.net Consequently, MCAs constitute a major part of the murine bile acid pool, whereas they are not typically found in adult humans. nih.govd-nb.info
Another key distinction lies in the conjugation pattern. The murine bile acid pool is predominantly conjugated with taurine. portlandpress.combohrium.com In contrast, human bile acids are conjugated with both glycine and taurine. portlandpress.combohrium.com These differences in hydroxylation and conjugation lead to a murine bile acid pool that is more hydrophilic than the human pool and has different signaling properties, particularly concerning FXR activation. childrensmercy.org For instance, taurine-conjugated β-muricholic acid (T-β-MCA) acts as an antagonist to the FXR in mice, a characteristic that influences metabolic regulation and differs from the FXR-activating properties of primary human bile acids like CDCA. nih.govresearchgate.netbohrium.com
Table 1: Comparison of Human and Murine Bile Acid Pools
| Feature | Human Bile Acid Pool | Murine Bile Acid Pool |
|---|---|---|
| Primary Bile Acids | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA). nih.gov | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA), α- and β-Muricholic Acids (MCAs). nih.gov |
| Key Synthesizing Enzyme Difference | Lacks Cyp2c70 activity for MCA production. researchgate.net | Possesses Cyp2c70, which converts CDCA into MCAs. portlandpress.comresearchgate.net |
| Dominant Conjugation | Primarily Glycine (Glycine-to-Taurine ratio ~3:1). nih.govbohrium.com | Almost exclusively Taurine. portlandpress.combohrium.com |
| Overall Hydrophobicity | More hydrophobic. childrensmercy.org | More hydrophilic due to MCAs. childrensmercy.org |
| Interaction with FXR | Primary bile acids like CDCA are potent FXR agonists. nih.gov | Contains potent FXR antagonists like Tauro-β-muricholic acid (T-β-MCA). nih.govbohrium.com |
Historical Perspective on Muricholic Acid Research in Preclinical Models
The study of muricholic acids dates back decades, with their initial identification as trihydroxy bile acids unique to rats and mice. nih.gov For a long time, the physiological significance of these rodent-specific, hydrophilic bile acids was not fully understood. nih.gov Early research focused on their chemical characterization and their role in facilitating fat excretion. nih.govtaylorandfrancis.com
A significant breakthrough came with the discovery of bile acids as ligands for nuclear receptors like FXR. nih.gov This shifted the perspective on MCAs, and research began to explore their signaling roles. It was discovered that T-β-MCA, a major component of the mouse bile acid pool, acts as a natural antagonist of FXR. nih.govtaylorandfrancis.com This finding was pivotal, as it helped explain some of the fundamental metabolic differences between mice and humans, such as the higher basal rate of bile acid synthesis in mice. nih.gov The FXR antagonism by MCAs can "quench" the signals from more hydrophobic, FXR-activating bile acids. nih.gov
The modern era of muricholic acid research has been further advanced by genetic engineering. The identification of the gene Cyp2c70 as the enzyme responsible for MCA production in 2016 was a landmark discovery. portlandpress.comresearchgate.net The subsequent development of Cyp2c70 knockout mice using CRISPR/Cas9 technology created a "humanized" mouse model. portlandpress.comnih.gov These mice lack MCAs and have a more hydrophobic, human-like bile acid pool, making them invaluable tools for translational research into diseases where bile acid signaling is dysregulated. childrensmercy.orgnih.gov
Significance of Glycine Conjugation in Bile Acid Biological Activity and Stability
Conjugation with an amino acid is a critical modification that dictates the physicochemical properties and biological functions of a bile acid. nih.gov The addition of glycine, forming a compound like Glycine-beta-muricholic acid, imparts several significant characteristics.
First, glycine conjugation increases the water solubility of the bile acid. elsevier.es More importantly, it lowers the acid dissociation constant (pKa) of the bile acid to around 4, compared to a pKa of approximately 5 for unconjugated bile acids. frontiersin.orgmdpi.com This means that glycine-conjugated bile acids remain ionized and soluble in the more acidic environment of the upper small intestine, which is crucial for their function in digestion and absorption. frontiersin.org
Second, the nature of the conjugate can influence biological activity. While conjugation with either glycine or taurine has been found to have a minimal effect on the activation of FXR for some bile acids, the specific combination in G-β-MCA results in a potent and selective antagonist of the intestinal farnesoid X receptor (FXR). caymanchem.comnih.gov
Finally, glycine conjugation can enhance the stability of the bile acid within the gut. G-β-MCA has been found to be resistant to hydrolysis by the bile salt hydrolase (BSH) enzymes produced by gut microbiota. caymanchem.comnih.gov This resistance allows it to persist longer in the intestine and exert its effects as an FXR antagonist specifically in that location, without being rapidly deconjugated and absorbed like its taurine-conjugated counterpart, T-β-MCA. nih.gov This gut stability makes G-β-MCA a valuable research tool for studying the specific effects of intestinal FXR antagonism. caymanchem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H43NO6 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16?,17?,18?,19+,22?,23+,24?,25-,26-/m1/s1 |
InChI Key |
ZQYUKJFJPJDMMR-AUZPDLAUSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)C1CCC2[C@@]1(CCC3C2C([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Biosynthesis, Metabolism, and Biotransformation of Glycine Beta Muricholic Acid
Hepatic Synthesis Pathways of Muricholic Acids
The synthesis of muricholic acids is a key feature of bile acid metabolism in mice, distinguishing it from human bile acid profiles. physiology.orgmdpi.com This process occurs in the liver and involves several cytochrome P450 enzymes.
The biosynthesis of bile acids from cholesterol is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1). mdpi.comnih.govnih.govnih.gov This enzyme catalyzes the first step in the classic bile acid synthesis pathway. nih.gov Following the initial steps, the formation of muricholic acids in mice is critically dependent on the activity of another cytochrome P450 enzyme, CYP2C70. nih.govresearchgate.netnih.govwikipedia.org
| Enzyme | Function | Reference |
|---|---|---|
| CYP7A1 | Rate-limiting enzyme in the classic bile acid synthesis pathway, initiating the conversion of cholesterol to bile acids. | mdpi.comnih.govnih.govnih.gov |
| CYP2C70 | Catalyzes the 6β-hydroxylation of chenodeoxycholic acid (CDCA) to α-muricholic acid (α-MCA) and ursodeoxycholic acid (UDCA) to β-muricholic acid (β-MCA) in mice. | nih.govresearchgate.netnih.govwikipedia.org |
The primary precursor for β-muricholic acid is ursodeoxycholic acid (UDCA). nih.govresearchgate.netwikipedia.org In the murine liver, CYP2C70 hydroxylates UDCA at the 6β-position to form β-muricholic acid. nih.govresearchgate.netwikipedia.org UDCA itself can be formed from chenodeoxycholic acid (CDCA) through epimerization. nih.gov While CDCA is a primary bile acid synthesized from cholesterol, its conversion to UDCA provides the substrate for β-muricholic acid synthesis. nih.govh1.co Therefore, the endogenous formation of β-muricholic acid is intrinsically linked to the metabolic pathways that generate its precursor, UDCA.
Conjugation Mechanisms of Glycine (B1666218) to Bile Acids
The conjugation of glycine to bile acids is an enzymatic process catalyzed by the bile acid-CoA:amino acid N-acyltransferase (BAAT). nih.govnih.govresearchgate.net This enzyme facilitates the formation of an amide bond between the bile acid and the amino group of glycine. mdpi.com In humans, a single enzyme is capable of conjugating bile acids with both glycine and taurine (B1682933). nih.govnih.gov The preference for glycine or taurine conjugation can vary between species and is influenced by the relative hepatic concentrations of these amino acids. nih.gov The process involves the activation of the bile acid to a coenzyme A (CoA) thioester, which then reacts with glycine in a reaction catalyzed by BAAT. nih.gov
Microbial Biotransformation of Glycine-beta-Muricholic Acid in the Intestine
Following secretion into the intestine, conjugated bile acids are subject to biotransformation by the gut microbiota. A key enzymatic activity in this process is mediated by bile salt hydrolases (BSH).
Bile salt hydrolases are enzymes produced by various intestinal bacteria that catalyze the deconjugation of glycine and taurine from bile acids. mdpi.comnih.gov This deconjugation is a critical step in the formation of secondary bile acids. youtube.com this compound has been reported to exhibit resistance to hydrolysis by bacterial BSH. caymanchem.comnih.gov This resistance to deconjugation means that G-β-MCA can persist in its conjugated form for a longer duration in the intestine, potentially influencing signaling pathways such as those mediated by the farnesoid X receptor (FXR). caymanchem.comnih.govnih.gov While taurine-conjugated β-muricholic acid (T-β-MCA) is readily hydrolyzed by BSH, the glycine conjugate shows greater stability. nih.gov However, some studies suggest that G-β-MCA can still be efficiently deconjugated during its transit through the colon under in vivo conditions. nih.gov
| Process | Key Molecules/Enzymes | Location | Significance | Reference |
|---|---|---|---|---|
| Hepatic Synthesis | Cholesterol, CYP7A1, CDCA, UDCA, CYP2C70 | Liver | Production of the precursor β-muricholic acid. | nih.govnih.govnih.govresearchgate.netwikipedia.org |
| Glycine Conjugation | β-muricholic acid, Glycine, BAAT | Liver | Formation of this compound, increasing its water solubility. | nih.govnih.govresearchgate.net |
| Intestinal Biotransformation | This compound, Bacterial BSH | Intestine | Resistance to deconjugation, allowing for prolonged action in the gut. | caymanchem.comnih.govnih.gov |
Impact of Gut Microbiota on this compound Fate and Enterohepatic Circulation
The gut microbiota plays a pivotal role in the metabolism and biotransformation of orally administered this compound (G-β-MCA), significantly influencing its fate and subsequent entry into the enterohepatic circulation. The interaction between G-β-MCA and intestinal bacteria is primarily centered on the process of deconjugation, a critical step that precedes its absorption and systemic effects.
Exogenously administered G-β-MCA exhibits poor absorption in the small intestine. researchgate.netconsensus.appnih.gov This characteristic means that a substantial portion of the compound transits to the large intestine, where it encounters a dense and diverse microbial community. nih.govmdpi.com In the colon, gut bacteria possessing bile salt hydrolase (BSH) enzymes catalyze the hydrolysis of the amide bond linking glycine to the β-muricholic acid steroid nucleus. nih.govcaymanchem.com
While some research indicates that G-β-MCA is more resistant to hydrolysis by bacterial BSH compared to taurine-conjugated bile acids, in vivo studies demonstrate that this deconjugation process is efficient during colonic transit. nih.gov This enzymatic action releases unconjugated β-muricholic acid (β-MCA) and glycine. The liberated β-MCA is then available for absorption by the colonic mucosa and subsequent entry into the portal circulation, thus joining the enterohepatic circulation. nih.gov
Once in the liver, the absorbed β-MCA undergoes re-conjugation, primarily with taurine in murine models, to form taurine-conjugated muricholic acids (T-MCAs). consensus.appnih.gov This biotransformation leads to a significant enrichment of T-MCAs in the bile and small intestine. researchgate.netnih.gov The presence of these microbially-modified metabolites alters the composition of the bile acid pool, generally increasing its hydrophilicity. researchgate.netnih.gov
The table below summarizes the key findings from a study investigating the effects of G-β-MCA on the bile acid pool in a murine model.
| Parameter | Control Group | G-β-MCA Treated Group | Percentage Change |
|---|---|---|---|
| Total Bile Acid Pool Size | ~20 µmol | ~14.6 µmol | ~27% Decrease |
| Biliary G-β-MCA Concentration | Undetectable | Low | N/A |
| Biliary T-αMCA and T-βMCA Concentration | Low | ~60x higher than G-β-MCA | Significant Increase |
| Fecal Bile Acid Excretion | Baseline | Significantly Increased | Increase |
Systemic Distribution and Excretion Pathways of this compound and its Metabolites
Following the microbial deconjugation in the gut and subsequent hepatic re-conjugation, the systemic distribution of G-β-MCA-derived metabolites is largely confined to the enterohepatic circulation. The parent compound, G-β-MCA, demonstrates minimal systemic absorption due to its poor permeability in the small intestine. researchgate.netnih.gov Consequently, its concentration in peripheral circulation and extrahepatic tissues is exceedingly low. nih.gov
The primary metabolites that circulate are the taurine-conjugated forms of muricholic acid (T-MCAs), which are synthesized in the liver after the absorption of microbially-produced unconjugated β-MCA. nih.govphysiology.org These T-MCAs are actively secreted into the bile, reaching high concentrations in the gallbladder and small intestine, where they contribute to the altered, more hydrophilic bile acid pool. researchgate.netnih.gov The distribution of G-β-MCA and its key metabolites within the enterohepatic system is detailed in the table below.
| Compound | Small Intestine | Large Intestine | Liver | Bile | Systemic Circulation |
|---|---|---|---|---|---|
| This compound (G-β-MCA) | Present, but poorly absorbed (~0.1% of total BAs) | Undergoes deconjugation | Minimal | Minimal | Extremely low |
| β-muricholic Acid (unconjugated) | Largely undetectable | Formed by microbiota, then absorbed | Metabolized (re-conjugated) | Minimal | Low |
| Taurine-conjugated muricholic acids (T-MCAs) | Enriched | Minimal | Enriched | Enriched | Present |
The primary route of elimination for G-β-MCA and its metabolites is through fecal excretion. nih.govnih.govnih.gov The poor intestinal absorption of the parent G-β-MCA ensures that a significant amount is passed directly into the feces. physiology.org Additionally, G-β-MCA treatment enhances the fecal excretion of other endogenous bile acids, contributing to a reduction in the total bile acid pool. nih.govnih.gov Studies in mice have shown a significant increase in fecal excretion of not only muricholic acid derivatives but also other bile acids like deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA) following G-β-MCA administration. nih.gov
While fecal excretion is the main pathway, some studies on the metabolism of unconjugated β-muricholic acid in humans have identified urinary metabolites. These include free, glyco-conjugated, and sulfo-conjugated forms of β-muricholic acid. nih.gov This suggests that a minor fraction of β-MCA and its conjugates that escape the enterohepatic circulation and enter systemic circulation may undergo renal clearance. However, for G-β-MCA specifically, the primary excretion route remains fecal due to its initial low absorption.
Molecular Interactions and Signaling Pathways of Glycine Beta Muricholic Acid
Modulation of Nuclear Receptors by Glycine-beta-Muricholic Acid
GβMCA primarily exerts its effects through the modulation of nuclear receptors, with a pronounced and selective action on the farnesoid X receptor in the intestine. nih.govnih.govresearchgate.net Its interactions with other nuclear receptors involved in bile acid signaling are less direct and are understood within the broader context of nuclear receptor crosstalk.
Intestine-Specific Farnesoid X Receptor (FXR) Antagonism
GβMCA is recognized as a potent and selective antagonist of the farnesoid X receptor in the intestine. nih.govnih.gov Unlike its taurine-conjugated counterpart, tauro-β-muricholic acid (TβMCA), which is also an FXR antagonist but is rapidly broken down by gut bacteria, GβMCA is resistant to hydrolysis by bacterial bile salt hydrolases. nih.gov This resistance allows for sustained FXR antagonism within the intestinal lumen.
The antagonistic activity of GβMCA on intestinal FXR has been demonstrated to have favorable metabolic effects, including improvements in obesity and insulin (B600854) resistance. nih.gov By specifically targeting intestinal FXR, GβMCA can modulate metabolic processes without the systemic side effects that might be associated with FXR agonists. nih.govresearchgate.net
Activation of FXR by bile acids initiates a signaling cascade that regulates the expression of numerous target genes involved in bile acid, lipid, and glucose metabolism. Key among these are the small heterodimer partner (SHP) and fibroblast growth factor 15 (FGF15) in rodents, and its human ortholog FGF19. nih.gov GβMCA, through its antagonistic action on intestinal FXR, leads to the downregulation of these critical target genes. acs.org
Studies have shown that administration of GβMCA effectively decreases the mRNA expression of both SHP and FGF15 in the ileum. acs.org This inhibition of the FXR-FGF15 axis in the intestine has systemic implications, as FGF15/19 is a key endocrine signal that communicates with the liver to regulate bile acid synthesis.
| FXR Target Gene | Effect of GβMCA | Primary Location of Action | Key Consequence |
|---|---|---|---|
| SHP (Small Heterodimer Partner) | Downregulation | Ileum | Alteration of FXR-mediated transcriptional repression |
| FGF15 (Fibroblast Growth Factor 15) / FGF19 (human ortholog) | Downregulation | Ileum | Reduced signaling to the liver to regulate bile acid synthesis |
The antagonism of FXR by GβMCA directly influences the transcriptional landscape within enterocytes, the epithelial cells lining the intestine. By binding to FXR in these cells, GβMCA prevents the recruitment of coactivators and the subsequent activation of target gene transcription that would normally be initiated by agonist bile acids. nih.gov This leads to a suppression of the transport of bile acids across the enterocyte to the portal circulation by decreasing the expression of the intestinal bile acid-binding protein (IBABP). nih.gov
This localized action within the gut is a key feature of GβMCA's mechanism. It allows for the modulation of intestinal processes without significantly altering systemic bile acid homeostasis, which is largely regulated by hepatic FXR. nih.gov The intestine-specific nature of GβMCA's action is crucial for its therapeutic potential, as it minimizes the risk of off-target effects in the liver and other tissues. nih.govresearchgate.net
Interactions with Other Nuclear Receptors (e.g., PXR, CAR, LXR, VDR) in Bile Acid Signaling Contexts
While the primary molecular target of GβMCA is FXR, its activity occurs within a complex network of interconnected nuclear receptor signaling pathways that collectively regulate xenobiotic and endobiotic metabolism. The pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), liver X receptor (LXR), and vitamin D receptor (VDR) are all known to be modulated by various bile acids.
Currently, there is a lack of direct evidence from scientific literature specifically detailing the interactions of this compound with PXR, CAR, LXR, and VDR. However, the antagonism of FXR by GβMCA can indirectly influence the activity of these other nuclear receptors due to the known crosstalk between them. For instance, FXR activation is known to influence the expression and activity of PXR and other receptors involved in detoxification and transport of bile acids. Therefore, by antagonizing FXR, GβMCA may indirectly modulate the signaling pathways governed by these other nuclear receptors, although the precise nature and consequences of these potential indirect interactions require further investigation.
Involvement with G Protein-Coupled Bile Acid Receptor (TGR5) Signaling
In addition to nuclear receptors, bile acids also signal through the G protein-coupled receptor TGR5, which is expressed on the cell surface of various cell types. Activation of TGR5 is involved in the regulation of energy expenditure, glucose homeostasis, and inflammatory responses. nih.gov
Comparative Analysis of TGR5 Affinity with Glycine (B1666218) Conjugation
The affinity of bile acids for TGR5 is influenced by their structure, including the type of amino acid conjugation. In general, taurine (B1682933) conjugation of bile acids tends to increase their potency as TGR5 agonists, while glycine conjugation has been reported to have a negligible or even less potent effect compared to their unconjugated or taurine-conjugated counterparts. acs.org
While a direct comparative analysis of the TGR5 affinity of GβMCA against a broad panel of other glycine-conjugated bile acids is not extensively detailed in the current literature, the general trend suggests that glycine-conjugated bile acids are not the most potent ligands for TGR5. The rank order of potency for TGR5 activation by different bile acids is typically led by unconjugated and taurine-conjugated forms. acs.org This suggests that the primary signaling mechanism of GβMCA is likely dominated by its potent FXR antagonism rather than strong TGR5 activation.
| Bile Acid Form | General Effect on TGR5 Affinity |
|---|---|
| Unconjugated Bile Acids | Potent Agonists |
| Taurine-Conjugated Bile Acids | Generally Increased Potency |
| Glycine-Conjugated Bile Acids (including GβMCA) | Negligible or Reduced Potency |
Indirect Effects on TGR5-Mediated Pathways via Altered Bile Acid Pool Composition
This compound (Gly-β-MCA) influences signaling through the Takeda G protein-coupled receptor 5 (TGR5), a key regulator of metabolic and inflammatory pathways, primarily through indirect mechanisms. nih.govnih.gov While not a direct potent agonist for TGR5 itself, Gly-β-MCA administration significantly alters the composition and properties of the enterohepatic bile acid pool, which in turn modulates TGR5 activation. nih.govresearchgate.net Bile acids are the natural ligands for TGR5, and their signaling potential varies with their chemical structure; for instance, taurine-conjugated bile acids generally show a higher affinity for TGR5 compared to their unconjugated counterparts. mdpi.com
Furthermore, Gly-β-MCA treatment has been shown to decrease the total size of the bile acid pool by promoting the fecal excretion of endogenous hydrophobic bile acids. nih.govresearchgate.netconsensus.app By altering the balance of bile acids available to interact with TGR5 throughout the enterohepatic circulation and in peripheral tissues, Gly-β-MCA can indirectly influence TGR5-mediated downstream pathways. These pathways are involved in regulating glucose homeostasis, energy expenditure, and inflammatory responses. nih.govmdpi.com
| Parameter | Observed Effect of Gly-β-MCA Administration | Mechanism | Reference |
|---|---|---|---|
| Bile Acid Pool Composition | Enrichment of taurine-conjugated muricholic acid (T-MCA). | Poor intestinal absorption of Gly-β-MCA, followed by deconjugation and subsequent taurine conjugation in the liver. | nih.govnih.govconsensus.app |
| Bile Acid Pool Hydrophobicity | Decreased. | Increased proportion of hydrophilic bile acids like T-MCA. | researchgate.netconsensus.app |
| Total Bile Acid Pool Size | Decreased. | Promotes fecal excretion of endogenous bile acids. | nih.govresearchgate.net |
| TGR5 Signaling | Indirectly modulated. | Altered availability and composition of bile acid ligands for the TGR5 receptor. | nih.govnih.gov |
Interplay with Ceramide Metabolism and Signaling Axis
This compound has a significant interaction with ceramide metabolism, particularly by targeting the synthesis of intestine-derived ceramides (B1148491). researchgate.netpsu.edunih.gov Ceramides are bioactive lipids implicated in metabolic diseases, and their intestinal production is a key contributor to systemic levels. researchgate.net Research indicates that the metabolic benefits of Gly-β-MCA are linked to its ability to antagonize the intestinal farnesoid X receptor (FXR), a nuclear receptor that regulates genes involved in both bile acid and lipid metabolism. nih.govnih.gov By inhibiting intestinal FXR signaling, Gly-β-MCA effectively downregulates the expression of genes crucial for ceramide synthesis. researchgate.netnih.gov
Suppression of Intestine-Derived Ceramide Synthesis Genes
Mechanistic studies have demonstrated that Gly-β-MCA administration leads to a marked suppression of key genes involved in ceramide production within the intestine. nih.gov This regulation occurs across multiple synthesis pathways. In the de novo synthesis pathway, which builds ceramides from basic precursors, Gly-β-MCA decreases the expression of Sptlc2 (Serine Palmitoyltransferase Long Chain Base Subunit 2) and Cers4 (Ceramide Synthase 4). nih.gov Concurrently, in the sphingomyelinase pathway, which generates ceramides by breaking down sphingomyelin (B164518), Gly-β-MCA downregulates the expression of Smpd3 and Smpd4 (Sphingomyelin Phosphodiesterase 3 and 4). nih.gov This targeted suppression of intestinal ceramide synthesis is a central component of Gly-β-MCA's mechanism of action. nih.govresearchgate.net
| Synthesis Pathway | Suppressed Gene | Gene Function | Reference |
|---|---|---|---|
| De Novo Pathway | Sptlc2 | Encodes a subunit of serine palmitoyltransferase, the rate-limiting enzyme in sphingolipid biosynthesis. | nih.gov |
| Cers4 | Encodes a ceramide synthase enzyme. | nih.gov | |
| Sphingomyelinase Pathway | Smpd3 | Encodes neutral sphingomyelinase 2, which hydrolyzes sphingomyelin to ceramide. | nih.govresearchgate.net |
| Smpd4 | Encodes neutral sphingomyelinase 3. | nih.gov |
Impact on Systemic Ceramide Levels and Downstream Effects
By inhibiting the expression of ceramide synthesis genes in the intestine, this compound effectively reduces the amount of ceramides that are produced and subsequently circulated to the liver. researchgate.netnih.govnih.gov This decrease in intestine-derived ceramides leads to lower systemic ceramide levels. nih.gov The reduction of circulating ceramides has significant downstream consequences, most notably the alleviation of endoplasmic reticulum (ER) stress in the liver. psu.edunih.gov ER stress is a pathological condition implicated in the progression of nonalcoholic steatohepatitis (NASH). researchgate.net Consequently, the Gly-β-MCA-mediated reduction in ceramides and ER stress contributes to the amelioration of NASH-associated phenotypes, including improvements in hepatic lipid accumulation, inflammation, and fibrosis. psu.edunih.govnih.gov
| Effect | Description | Reference |
|---|---|---|
| Reduced Circulating Ceramides | Lower levels of intestine-derived ceramides enter the portal circulation to the liver. | researchgate.netnih.govnih.gov |
| Decreased Liver ER Stress | Alleviation of endoplasmic reticulum stress within hepatocytes. | psu.edunih.gov |
| Amelioration of NASH Phenotypes | Improvement in hepatic lipid accumulation, inflammatory responses, and collagen deposition (fibrosis). | researchgate.netpsu.edunih.gov |
Advanced Analytical Methodologies for Glycine Beta Muricholic Acid Research
Quantitative Analysis in Biological Matrices
The quantification of Glycine-beta-muricholic acid in various biological matrices, such as serum, liver, feces, and ileum, predominantly relies on highly sensitive and specific liquid chromatography-mass spectrometry techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Techniques
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its advanced version, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are the methods of choice for the targeted quantification of this compound. These techniques offer exceptional sensitivity and selectivity, allowing for the precise measurement of GβMCA even at low concentrations within intricate biological environments. The chromatographic separation, typically achieved using a C18 reversed-phase column, is crucial for resolving GβMCA from its isomers and other bile acids.
The development of a reliable UPLC-MS/MS method for GβMCA quantification necessitates rigorous validation to ensure data accuracy and reproducibility. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), and repeatability. While specific validation data for this compound is often part of broader bile acid panels, the following table represents typical performance characteristics for the analysis of glycine-conjugated bile acids.
| Parameter | Typical Value | Description |
| Linearity (r²) | >0.99 | Indicates a strong correlation between the analyte concentration and the instrument response over a defined range. |
| LOD | 0.03 - 0.52 ng/mL | The lowest concentration of the analyte that can be reliably detected by the instrument. |
| LOQ | 0.09 - 1.36 ng/mL | The lowest concentration of the analyte that can be accurately and precisely quantified. |
| Repeatability (CV%) | <15% | Measures the precision of the method, with lower values indicating higher repeatability. |
This table presents a summary of typical validation parameters for the analysis of various bile acids, including glycine-conjugated forms, using LC-MS/MS and UPLC-MS/MS methodologies. The values are indicative and may vary based on the specific matrix and instrumentation.
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique used for the targeted quantification of molecules. In the analysis of this compound, a specific precursor ion (the molecular ion of GβMCA) is selected and fragmented, and a characteristic product ion is then monitored. For glycine-conjugated bile acids, a common and sensitive fragment ion at m/z 74 is often utilized, which corresponds to the deprotonated glycine (B1666218) moiety. This specific transition allows for the highly selective detection and quantification of GβMCA, minimizing interference from other compounds in the sample.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glycine-conjugated dihydroxy bile acids | 448.3 | 74.0 | Not specified |
| Glycine-conjugated trihydroxy bile acids | 464.3 | 74.0 | Not specified |
This table provides representative MRM transitions for classes of glycine-conjugated bile acids. Specific collision energies are optimized during method development.
Sample Preparation and Extraction Protocols from Biological Samples (e.g., serum, liver, feces, ileum)
The effective extraction of this compound from diverse biological matrices is a critical first step for accurate quantification.
Serum and Plasma: A common method involves protein precipitation using a solvent like methanol (B129727) or isopropanol, which also contains isotopically labeled internal standards. The supernatant is then separated, dried, and reconstituted in a suitable solvent for LC-MS/MS analysis.
Liver Tissue: Liver samples are typically homogenized in a solvent mixture, such as water-chloroform-methanol, to extract the bile acids. Following homogenization and centrifugation, the supernatant containing the bile acids is collected for further processing.
Feces: Fecal samples can be homogenized in ethanol (B145695) to extract bile acids. The extraction efficiency can be influenced by whether the feces are wet or dry, with wet samples generally showing better recovery for conjugated bile acids.
Ileum: For the analysis of bile acids in the ileum, tissue samples are homogenized and extracted using appropriate solvents to isolate the compounds of interest.
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope dilution mass spectrometry is a powerful technique for the absolute quantification of analytes, including this compound. This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. Because the internal standard is chemically identical to the analyte but has a different mass, it experiences the same extraction efficiency and ionization response. By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, a highly accurate and precise absolute concentration can be determined, correcting for any sample loss during preparation and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolite Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of bile acids and for broader metabolite profiling studies. High-field NMR, such as 800 MHz ¹H-NMR, can be used to identify and quantify major bile acid conjugates in intact biological fluids like bile. The amide protons of glycine-conjugated bile acids give characteristic signals in the ¹H-NMR spectrum, which can be used for their identification and quantification. Two-dimensional NMR techniques, including COSY and HSQC, are employed to assign the complex proton and carbon signals, providing unambiguous structural information. In the context of metabolomics, NMR provides a comprehensive profile of bile acids and other metabolites in a sample, offering insights into the metabolic state and the effects of factors like disease or therapeutic interventions.
Targeted Metabolomics Approaches for Bile Acid Profiling and Network Analysis
Targeted metabolomics has emerged as a powerful, hypothesis-driven approach for the precise quantification of a specific subset of metabolites, such as the complex family of bile acids. columbia.edu This methodology is fundamental in this compound (G-β-MCA) research, enabling detailed investigation into its metabolic fate and its influence on the broader bile acid network. The primary analytical tool for this purpose is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), prized for its high sensitivity and specificity in analyzing complex biological samples. nih.govresearchgate.net
The quantitative approach in targeted metabolomics relies on the use of stable isotope-labeled internal standards and external reference standards to ensure accuracy. columbia.edu Assays are typically validated for a range of biological matrices, including plasma, serum, feces, and various tissue types from both human and animal models. columbia.edunih.gov
Methodological Framework for Bile Acid Profiling
The analysis of bile acids, including G-β-MCA, presents significant analytical challenges due to the existence of numerous structurally similar isomers and isobars that often have nearly identical mass-to-charge ratios (m/z) and chromatographic retention times. lcms.cz Therefore, robust chromatographic separation is a critical prerequisite for accurate mass spectrometric detection. nih.gov
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are employed to achieve this separation. nih.govspringernature.com Common methodologies utilize reversed-phase columns, such as C18 or biphenyl (B1667301) columns, with a gradient elution of mobile phases to resolve the different bile acid species. nih.govmagtech.com.cn
Following separation, detection is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govmagtech.com.cn This technique involves monitoring specific precursor-to-product ion transitions for each analyte, providing a high degree of selectivity and sensitivity. nih.gov For glycine-conjugated bile acids like G-β-MCA, a characteristic and sensitive common fragment ion at m/z 74, corresponding to the loss of the deprotonated glycine moiety, is often utilized for detection. nih.gov In contrast, taurine-conjugated bile acids typically yield a common fragment at m/z 80. nih.gov
The table below summarizes typical parameters used in targeted LC-MS/MS methods for bile acid analysis.
| Compound Class | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Common Fragment Loss |
|---|---|---|---|---|
| Glycine-Conjugated Bile Acids (e.g., G-β-MCA) | Negative ESI | [M-H]⁻ | Analyte-specific | 74 (Deprotonated Glycine) |
| Taurine-Conjugated Bile Acids | Negative ESI | [M-H]⁻ | Analyte-specific | 80 (HSO₃⁻ from Taurine) |
| Unconjugated Bile Acids (e.g., β-MCA) | Negative ESI | [M-H]⁻ | Analyte-specific | Variable (e.g., loss of H₂O) |
Detailed Research Findings from Targeted Profiling
Targeted metabolomics has been instrumental in elucidating the metabolic pathway and physiological effects of exogenously administered G-β-MCA, particularly in animal models of liver disease. A key study using Cyp2c70 knockout mice, which have a "human-like" hydrophobic bile acid pool, provided significant insights. nih.govconsensus.app
Upon administering G-β-MCA to these mice, targeted bile acid profiling of samples from the liver, gallbladder, intestine, and feces revealed several key findings:
Poor Intestinal Absorption : G-β-MCA was found to be poorly absorbed in the small intestine. nih.gov
Gut Microbiome Metabolism : The majority of the unabsorbed G-β-MCA was deconjugated in the large intestine by the gut microbiota. nih.gov
Hepatic Re-conjugation and Enrichment : The deconjugated β-muricholic acid was subsequently absorbed and transported to the liver, where it was efficiently converted to taurine-conjugated muricholic acid (T-MCA). This led to a significant enrichment of T-MCA in the bile and small intestine. nih.gov
Increased Fecal Excretion : Treatment with G-β-MCA led to increased fecal bile acid excretion, which contributed to a reduction in the total bile acid pool size. nih.gov
These findings demonstrate how targeted profiling can track the complex enterohepatic circulation and biotransformation of a specific bile acid. The table below illustrates the qualitative changes observed in the bile acid profile following G-β-MCA administration in the Cyp2c70 knockout mouse model.
| Bile Acid Species | Location | Observed Change After G-β-MCA Administration | Reference |
|---|---|---|---|
| This compound (G-β-MCA) | Small Intestine | Low levels, indicating poor absorption | nih.gov |
| Taurine-muricholic acid (T-MCA) | Bile / Small Intestine | Significant enrichment | nih.gov |
| Total Bile Acid Pool | Enterohepatic Circulation | Reduced size | nih.gov |
| Bile Acid Hydrophobicity Index | Bile / Intestine | Decreased | nih.gov |
| Total Fecal Bile Acids | Feces | Increased | nih.gov |
Integration into Metabolic Network Analysis
The quantitative data generated from targeted metabolomics serves as a critical input for metabolic network analysis. This systems-level approach allows researchers to understand how changes in a single compound, like G-β-MCA, can perturb the broader metabolic landscape. swan.ac.uk Bile acids are not merely digestive aids; they are complex signaling molecules that interact with nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as TGR5. nih.govmetabolon.com
Research has identified G-β-MCA as an intestine-specific FXR antagonist. nih.govnih.gov By integrating the profiling data with gene expression analysis, a more complete picture of its mechanism of action emerges. For instance, the targeted metabolomics finding that G-β-MCA administration alters the bile acid pool composition can be correlated with changes in the expression of FXR target genes in the intestine and liver. nih.govnih.gov This network analysis connects the altered metabolite profile to downstream signaling events, providing a mechanistic explanation for the observed physiological outcomes, such as improved liver fibrosis and gut barrier function. nih.gov
This integrated approach is crucial for understanding how G-β-MCA influences the complex crosstalk between the gut microbiome, bile acid signaling, and host metabolism. swan.ac.ukresearchgate.net
Biological and Physiological Roles of Glycine Beta Muricholic Acid in Preclinical Models and in Vitro Systems
Regulation of Hepatic Lipid and Glucose Homeostasis in Animal Models
Glycine-beta-muricholic acid (Gly-βMCA), a glycine-conjugated form of the murine-specific primary bile acid β-muricholic acid, has demonstrated significant regulatory effects on liver metabolism in various animal models. As an intestine-selective antagonist of the farnesoid X receptor (FXR), its actions primarily originate in the gut, leading to systemic improvements in metabolic health.
Gly-βMCA exerts a notable influence on nonalcoholic steatohepatitis (NASH) in animal models by targeting hepatic lipid accumulation and lipotoxicity. In mouse models of NASH, treatment with Gly-βMCA improved hepatic lipid dysregulation, leading to significantly reduced levels of triglycerides and free cholesterol in the liver. This reduction in lipid accumulation results in a decrease in hepatic lipotoxicity. The mechanism underlying this effect involves the suppression of intestine-derived ceramides (B1148491). By antagonizing intestinal FXR, Gly-βMCA downregulates the expression of genes related to ceramide synthesis, which in turn leads to lower endoplasmic reticulum (ER) stress and reduced production of proinflammatory cytokines in the liver. This action ameliorates the key features of NASH, including lipid accumulation, inflammation, and collagen deposition.
Table 1: Research Findings on Gly-βMCA in Hepatic Homeostasis
| Area of Impact | Animal Model | Key Research Findings | Citations |
|---|---|---|---|
| Obesity & Insulin (B600854) Resistance | High-Fat Diet-Induced Obese Mice | Prevented weight gain, reduced blood glucose, and increased insulin sensitivity. | |
| db/db Mice | Reduced blood glucose levels and increased insulin sensitivity. | ||
| Hepatic Steatosis & Lipotoxicity | NASH Mouse Models | Improved lipid accumulation, inflammation, and collagen deposition; reduced liver triglycerides and free cholesterol. |
Impact on Intestinal Homeostasis and Barrier Function in Preclinical Models
The biological activities of Gly-βMCA extend to the regulation of the intestinal environment, including the modulation of the gut microbiota and the enhancement of the intestinal barrier's physical integrity.
Studies in animal models have revealed that Gly-βMCA can alter the composition of the gut microbiota. In mice fed a high-fat diet, oral administration of Gly-βMCA significantly reduces the ratio of Firmicutes to Bacteroidetes. This shift in the gut microbial community is a key aspect of its metabolic benefits, as the Firmicutes/Bacteroidetes ratio is often elevated in obesity.
Gly-βMCA has been shown to improve the function of the intestinal barrier in preclinical models. In Cyp2c70 knockout mice, a model characterized by a "human-like" hydrophobic bile acid pool that can lead to intestinal barrier defects, treatment with Gly-βMCA enhanced gut barrier function. This improvement was visually evidenced by an increased intensity of ZO-1, a critical tight junction protein, in the colon's epithelial cells. Functional tests further confirmed this effect, showing reduced intestinal permeability.
Table 2: Research Findings on Gly-βMCA in Intestinal Homeostasis
| Area of Impact | Animal Model | Key Research Findings | Citations |
|---|---|---|---|
| Gut Microbiota | High-Fat Diet-Fed Mice | Significantly reduced the Firmicutes/Bacteroidetes ratio. |
| Intestinal Barrier Function | Cyp2c70 Knockout Mice | Improved gut barrier function and integrity; increased expression of the tight junction protein ZO-1. | |
Role in Liver Injury and Cholestasis Mitigation in Animal Models
Gly-βMCA demonstrates protective effects against liver injury and cholestasis, primarily by modulating the size and composition of the bile acid pool.
Table 3: Research Findings on Gly-βMCA in Liver Injury and Cholestasis
| Area of Impact | Animal Model | Key Research Findings | Citations |
|---|---|---|---|
| Cholestasis | Mdr2 Knockout Mice | Reduced serum alkaline phosphatase (ALP), ductular reaction, and liver cytokine expression; reduced hepatic bile acid pool size. | |
| Liver Injury & Fibrosis | Cyp2c70 Knockout Mice | Alleviated liver fibrosis and ductular reaction; reduced bile acid pool size and hydrophobicity. | |
| General Liver Health | High-Fat Diet-Induced Obese Mice | Prevented the development of cholestasis and necrotic liver lesions. |
| NASH | NASH Mouse Models | Reduced inflammatory response and collagen deposition (fibrosis) in the liver. | |
Reduction of Hepatic Inflammation and Fibrosis
In preclinical models, G-β-MCA has demonstrated notable effects on liver fibrosis. In a study utilizing Cyp2c70 knockout mice, which exhibit a "human-like" hydrophobic bile acid pool and subsequent liver injury, treatment with G-β-MCA for five weeks resulted in a significant alleviation of ductular reaction and liver fibrosis. This anti-fibrotic effect was observed alongside an improvement in gut barrier function. However, the impact of G-β-MCA on hepatic inflammation appears to be less direct. The same study reported that G-β-MCA treatment did not lead to a robust reduction in markers of liver inflammation. Specifically, there was no observed decrease in portal inflammatory infiltration or in the liver mRNA levels of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNFα), interleukin-1beta (IL-1β), or interleukin-6 (IL-6).
Conversely, other studies in different nonalcoholic steatohepatitis (NASH) models have shown that G-β-MCA can improve the inflammatory response. These studies suggest that the compound's beneficial effects on inflammation may be linked to its ability to antagonize the intestinal farnesoid X receptor (FXR), leading to a reduction in intestine-derived ceramides and consequently lower liver endoplasmic reticulum (ER) stress and pro-inflammatory cytokine production.
Table 1: Effects of this compound on Hepatic Inflammation and Fibrosis in Preclinical Models
| Model | Key Findings | Reference |
| Cyp2c70 Knockout Mice | Alleviated ductular reaction and liver fibrosis. No significant reduction in portal inflammation or pro-inflammatory cytokine (TNFα, IL-1β, IL-6) mRNA levels. | |
| NASH Mouse Models | Improved inflammatory response and collagen deposition. |
Alteration of Bile Acid Pool Size and Hydrophobicity
A consistent finding across multiple preclinical studies is the ability of G-β-MCA to modify the characteristics of the bile acid pool. In Cyp2c70 knockout mice, G-β-MCA treatment led to a reduction in the total and hepatic bile acid pool size. This was accompanied by a decrease in the hydrophobicity of the biliary bile acid pool.
Table 2: Impact of this compound on Bile Acid Pool Characteristics
| Parameter | Effect | Mechanism | Reference |
| Bile Acid Pool Size | Reduction | Increased fecal bile acid excretion due to decreased intestinal absorption. | |
| Bile Acid Hydrophobicity | Reduction | Enrichment of the bile acid pool with the more hydrophilic T-β-MCA. |
Immunomodulatory Effects in Cellular and Animal Models
The immunomodulatory properties of G-β-MCA are primarily linked to its function as an antagonist of the farnesoid X receptor (FXR), particularly in the intestine. FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. By antagonizing intestinal FXR signaling, G-β-MCA can influence various downstream pathways that have implications for inflammation and immune responses.
Studies have shown that G-β-MCA is resistant to hydrolysis by bacterial bile salt hydrolase, which contributes to its stability and activity in the gut. This intestine-selective FXR antagonism has been shown to improve metabolic homeostasis in preclinical models of obesity. The immunomodulatory effects extend to the gut-liver axis, where improvements in gut barrier function can reduce the translocation of inflammatory stimuli to the liver.
Influence on Pro-Inflammatory Cytokine Production
The influence of G-β-MCA on the production of pro-inflammatory cytokines is a complex area with findings that can vary depending on the experimental model. As mentioned previously, in the Cyp2c70 knockout mouse model of cholestasis, G-β-MCA treatment did not significantly lower the liver mRNA levels of TNFα, IL-1β, or IL-6.
However, in models of NASH, G-β-MCA has been shown to decrease pro-inflammatory cytokine production. This effect is thought to be mediated by the reduction of intestine-derived ceramides, which in turn alleviates liver ER stress. Bile acids themselves can induce the production of pro-inflammatory cytokines like IL-1α and IL-1β in immune cells such as dendritic cells. By altering the bile acid pool composition towards less hydrophobic and potentially less inflammatory species, G-β-MCA may indirectly modulate cytokine production.
Modulation of Cell Signaling and Apoptosis in In Vitro Systems
In in vitro systems, G-β-MCA has been shown to directly modulate cell signaling pathways. A key mechanism is its ability to inhibit the expression of FXR target genes. In Caco-2 cells, G-β-MCA was found to inhibit the expression of the FXR target genes Shp and Fgf15 that were induced by FXR agonists. This confirms its role as an FXR antagonist at the cellular level.
The antagonism of FXR signaling by G-β-MCA can lead to a cascade of downstream effects, including the suppression of ceramide synthesis-related genes. This has been observed in the ileum of mice and is linked to the beneficial metabolic effects of the compound. While the direct effects of G-β-MCA on apoptosis have been less extensively studied, related compounds like tauro-β-muricholic acid have been shown to protect against bile acid-induced hepatocellular apoptosis by preserving mitochondrial membrane potential in vitro. Given that bile acids can activate various cell surface and nuclear receptors that influence cell survival and death, it is plausible that G-β-MCA's modulation of bile acid signaling could have implications for apoptosis.
Future Research Directions and Methodological Innovations for Glycine Beta Muricholic Acid
Elucidation of Comprehensive Metabolic Fates and Tissue-Specific Distribution
Future research must expand upon this foundational knowledge. Key areas for investigation include:
Quantitative Mapping: Precisely quantifying the efficiency of deconjugation by different gut microbial compositions and the subsequent reconjugation in the liver.
Extrahepatic Tissue Distribution: Investigating whether G-β-MCA or its metabolites distribute to other tissues beyond the gut-liver axis and what physiological effects they may exert there.
Intracellular Fate: Tracing the intracellular pathways of G-β-MCA and its metabolites within hepatocytes and enterocytes to understand their downstream signaling effects beyond receptor interaction.
Table 1: Summary of Known Metabolic Fate of Orally Administered G-β-MCA
| Location | Metabolic Process | Key Outcome |
| Small Intestine | Poor absorption | Acts as a gut-restricted FXR antagonist |
| Large Intestine | Deconjugation by gut microbiota | Formation of unconjugated β-muricholic acid |
| Liver | Reconjugation with taurine (B1682933) | Formation of T-MCA, enrichment in bile |
| Enterohepatic Circulation | Altered bile acid pool | Reduced hydrophobicity, increased fecal excretion |
Discovery of Novel Receptor or Ligand Interactions Beyond FXR and TGR5
The primary mechanism of action identified for G-β-MCA is the antagonism of the farnesoid X receptor (FXR), a key nuclear receptor in bile acid homeostasis. nih.govnih.gov The effects of bile acids can also be mediated by the Takeda G protein-coupled receptor 5 (TGR5). mdpi.com However, the landscape of bile acid signaling is complex, and the potential for G-β-MCA to interact with other receptors remains an open and critical question. Future research should prioritize screening for novel interactions to broaden the understanding of its biological activities. This includes investigating potential binding to other nuclear receptors known to be influenced by bile acids, such as the pregnane (B1235032) X receptor (PXR), vitamin D receptor (VDR), and liver X receptor (LXR). Uncovering new receptor interactions could reveal previously unknown roles for G-β-MCA in physiology and disease.
Development of Advanced In Vivo Models for Studying Glycine-beta-Muricholic Acid Biology
The Cyp2c70 knockout (KO) mouse has been an invaluable tool for studying G-β-MCA. nih.govmdpi.com These mice lack the enzyme that converts chenodeoxycholic acid to muricholic acids, resulting in a "human-like" hydrophobic bile acid pool that predisposes them to liver injury. nih.govmdpi.com This model is particularly well-suited to study the therapeutic effects of administering a hydrophilic, FXR-antagonistic bile acid like G-β-MCA. nih.gov Another relevant model is the Mdr2 KO mouse, which is used to study cholestatic liver injury. physiology.org
To further dissect the specific roles of G-β-MCA, more advanced models are needed:
Humanized Microbiome Models: Germ-free mice colonized with specific human gut bacteria or complete human fecal microbiota could elucidate the specific microbial species responsible for G-β-MCA deconjugation and how inter-individual differences in the microbiome might affect its metabolism and efficacy.
Low Bile Acid Models: The double knockout (DKO) model for Cyp7a1 and Cyp2c70, which has a severely depleted endogenous bile acid pool, offers a unique platform. nih.gov Administering G-β-MCA to these mice would allow for the study of its direct signaling effects in isolation, without the confounding influence of other endogenous bile acids. nih.gov
Tissue-Specific Receptor Knockout Models: Developing mice with FXR or other potential receptors knocked out in a tissue-specific manner (e.g., intestine-specific FXR KO) would help to pinpoint the exact location and receptor through which G-β-MCA exerts its various systemic effects on metabolism.
Integration of Omics Data (e.g., Metagenomics, Metaproteomics, Metabolomics) for Systems-Level Understanding of Gut-Liver Axis Modulation
The therapeutic effects of G-β-MCA are intrinsically linked to its interaction with the gut microbiota and its subsequent influence on the gut-liver axis. A systems-level understanding requires the integration of multiple "omics" datasets. For example, studies have begun to link diet-induced changes in the gut microbiome (via 16S rRNA sequencing) with alterations in the bile acid metabolome in the colon and brain, affecting neuroinflammatory gene expression. tandfonline.com Another study utilized lipidomics to show that G-β-MCA ameliorates nonalcoholic steatohepatitis (NASH) by reducing intestine-derived ceramides (B1148491). nih.gov
A comprehensive future approach would involve the simultaneous application of:
Metagenomics: To identify the specific bacterial genes and pathways (e.g., bile salt hydrolases) that are modulated by G-β-MCA.
Metaproteomics: To understand the functional protein expression of the gut microbiome in response to G-β-MCA.
Metabolomics: For broad profiling of changes in the bile acid pool, ceramides, and other downstream metabolites in the gut, liver, and serum. nih.gov
Transcriptomics: To analyze changes in host gene expression in the ileum and liver to link metabolic shifts with cellular signaling pathways. nih.gov
Integrating these datasets will be crucial for building comprehensive models of how G-β-MCA modulates host-microbe interactions to improve metabolic health.
Investigation of this compound's Role in Other Pathophysiological Contexts in Preclinical Models
Research on G-β-MCA has predominantly focused on its beneficial effects in liver diseases, including cholestasis, liver fibrosis, and NASH. nih.govnih.gov Studies have also noted its positive impact on obesity and insulin (B600854) resistance. nih.govnih.gov The demonstrated ability of G-β-MCA to modulate the gut microbiome and bile acid signaling suggests its potential relevance in a wider range of conditions.
Future preclinical investigations should explore its role in:
Inflammatory Bowel Disease (IBD): Given the known dysregulation of the gut-liver axis and bile acid metabolism in IBD, G-β-MCA could be investigated for its potential to restore gut barrier function and modulate intestinal inflammation.
Neuroinflammatory and Neurodegenerative Disorders: Emerging evidence connects gut microbial dysbiosis and altered bile acid profiles to neuroinflammation. tandfonline.com It would be valuable to investigate whether G-β-MCA can modulate the microbiota-gut-brain axis to ameliorate neuroinflammatory processes.
Metabolic Syndrome-Associated Comorbidities: Beyond NASH, its role in other aspects of metabolic syndrome, such as atherosclerosis, could be explored, given the link between bile acid signaling and lipid metabolism.
Refinement of Analytical Techniques for Enhanced Sensitivity and Specificity in Complex Biological Matrices
Accurate quantification of G-β-MCA and its metabolites in various biological samples is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the current gold standard for bile acid analysis. nih.govtandfonline.com
Future methodological refinements should focus on:
Increased Sensitivity: Developing methods with lower limits of quantification to accurately measure low-abundance metabolites of G-β-MCA in complex matrices like feces and serum. This could involve optimizing sample extraction protocols to reduce matrix effects and refining mass spectrometry parameters, such as multiple reaction monitoring (MRM) transitions, for G-β-MCA and its specific metabolites.
High-Throughput Analysis: Creating faster and more robust LC-MS/MS methods to enable the analysis of large sample sets from preclinical and potentially clinical studies, facilitating large-scale metabolomic profiling.
Isomer Separation: Improving chromatographic techniques to ensure the separation of G-β-MCA from its isomers, such as Glycine-alpha-muricholic acid and Glycine-omega-muricholic acid, which is critical for unambiguous quantification and understanding structure-activity relationships.
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying Gly-β-MCA in biological matrices, and how can researchers optimize these methods for reproducibility?
- Methodology : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying bile acids like Gly-β-MCA. Key steps include:
- Sample preparation : Use solid-phase extraction (SPE) to isolate bile acids from plasma or fecal samples, minimizing matrix interference .
- Chromatographic separation : Employ reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to resolve Gly-β-MCA from structurally similar bile acids .
- Validation : Perform spike-and-recovery experiments to assess accuracy (target: 85–115%) and precision (CV <15%) across physiological concentration ranges .
Q. How should researchers design in vivo experiments to assess Gly-β-MCA’s role in cholesterol homeostasis without confounding dietary variables?
- Experimental Design :
- Animal models : Use gallstone-susceptible C57L/J mice fed a lithogenic diet (2% cholesterol, 0.5% cholic acid) to mimic cholesterol dysregulation. Include control groups with chow diets .
- Intervention : Administer Gly-β-MCA (0.5% w/w) via diet for 8 weeks. Monitor biliary cholesterol saturation index (CSI) and intestinal cholesterol absorption via dual-isotope fecal monitoring .
- Confounding mitigation : Standardize housing conditions (e.g., light/dark cycles, temperature) and collect samples at consistent circadian timepoints .
Advanced Research Questions
Q. How can contradictory findings about Gly-β-MCA’s dual role in promoting and inhibiting cholesterol crystallization be resolved?
- Analysis Framework :
- Phase-boundary mapping : Use ternary phase diagrams to assess cholesterol crystallization under varying Gly-β-MCA concentrations. Compare results with ursodeoxycholic acid (UDCA) to identify critical micellar shifts .
- Molecular dynamics (MD) simulations : Model Gly-β-MCA’s interaction with cholesterol to predict micelle stability and crystallization kinetics .
- Meta-analysis : Aggregate data from rodent studies (e.g., C57L/J mice vs. LDLR⁻/⁻ models) to identify species- or strain-specific effects .
Q. What advanced lipidomic strategies can elucidate Gly-β-MCA’s interplay with gut microbiota-derived metabolites?
- Methodology :
- Untargeted lipidomics : Pair LC-MS with multivariate analysis (e.g., OPLS-DA) to detect co-regulated lipid species in fecal samples from germ-free vs. conventional mice .
- Isotope tracing : Administer ¹³C-labeled Gly-β-MCA to track microbial biotransformation into secondary bile acids (e.g., deoxycholic acid) .
- Multi-omics integration : Correlate lipidomic data with 16S rRNA sequencing to identify bacterial taxa linked to Gly-β-MCA metabolism .
Q. How can researchers validate Gly-β-MCA’s solubility and stability in experimental buffers to ensure pharmacological relevance?
- Validation Protocol :
- Solubility testing : Use dynamic light scattering (DLS) to assess aggregation in phosphate-buffered saline (PBS) at pH 6.5–7.4. Compare with tauro-conjugated analogs (e.g., TβMCA) .
- Accelerated stability studies : Incubate Gly-β-MCA in simulated gastric/intestinal fluids (37°C, 24h) and quantify degradation via HPLC-ELSD .
- Critical micellar concentration (CMC) determination : Conduct surface tension measurements to define CMC thresholds for in vitro assays .
Methodological Challenges and Solutions
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in Gly-β-MCA studies?
- Approach :
- Non-parametric modeling : Use generalized additive models (GAMs) to capture U-shaped or biphasic responses (e.g., low-dose inhibition vs. high-dose toxicity) .
- Bayesian hierarchical models : Account for inter-individual variability in bile acid pool size when pooling data from multiple cohorts .
Q. How can researchers address batch effects in large-scale Gly-β-MCA metabolomics datasets?
- Mitigation Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
